(+/-)-trans-3-methyl Norfentanyl

Übersicht

Beschreibung

(+/-)-trans-3-Methyl Norfentanyl is a derivative of fentanyl, a synthetic opioid. It's among the fentanyl analogs used in therapy and a range of highly potent non-pharmaceutical fentanyl derivatives that are subject to international control due to their increasing illicit synthesis and sale as 'synthetic heroin' or being mixed with heroin. This has led to a significant number of hospitalizations and deaths in the EU and USA. The enantiomers of fentanyl derivatives, including this compound, exhibit different pharmaco-toxicological profiles, making the analytical discrimination of these enantiomers crucial for investigations at a stereochemical level (Varfaj et al., 2021).

Wissenschaftliche Forschungsanwendungen

Enantioseparation of Illicit Fentanyls : A study by Varfaj et al. (2021) in the Journal of Chromatography A demonstrated the enantioseparation of fentanyl derivatives, including (+/-)-trans-3-methyl norfentanyl, under polar-ionic conditions. This research is crucial for investigating the stereochemical properties of fentanyl derivatives and their potential impacts (Varfaj et al., 2021).

Analysis in Forensic Toxicology : Fogarty et al. (2018) developed a method using liquid chromatography-time-of-flight-mass spectrometry for analyzing (+/-)-cis-3-MF and (+/-)-trans-3-MF in blood specimens, highlighting the importance of sensitive analytical methods for detecting substances like 3-methylfentanyl in forensic cases (Fogarty et al., 2018).

Epidemiological Study of Fatal Poisonings : Ojanperä et al. (2008) reported an epidemic of poisonings due to highly potent opioid designer drugs like 3-methylfentanyl (TMF) in Estonia. This study, published in the International Journal of Legal Medicine, quantitatively analyzed cis-TMF, trans-TMF, and fentanyl in post-mortem forensic toxicology, contributing significantly to understanding the epidemiology of TMF-related fatalities (Ojanperä et al., 2008).

Pharmacogenomics in Forensic Toxicology : Jin et al. (2005) conducted a study on the genetic, pathological, and physiological aspects of fentanyl metabolism, emphasizing the role of cytochrome P450 (CYP) 3A41B and 3A53 variant alleles in variable fentanyl metabolism. This research is particularly relevant in forensic toxicology to certify fentanyl toxicity (Jin et al., 2005).

Detection in Blood and Urine : A study by Seymour et al. (2018) in the Journal of Analytical Toxicology developed an LC-MS-MS method for detecting various fentanyl analogs, including 3-methylfentanyl, in dried blood spots. This method is vital for rapid sample collection and analysis in the context of the opioid overdose epidemic (Seymour et al., 2018).

Wirkmechanismus

Target of Action

The primary target of (+/-)-trans-3-methyl Norfentanyl, like its parent compound fentanyl, is the opioid receptor . These receptors play a crucial role in pain perception and reward systems in the body .

Mode of Action

This compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in changes in the perception of pain and can induce a state of euphoria .

Biochemical Pathways

The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

In humans, this compound is mainly metabolized in the liver by CYP3A4 into norfentanyl through oxidative N-dealkylation at the piperidine ring by hepatic CYP3A4 and 3A5 isoenzymes . This is the principal pathway of metabolism . Fentanyl is 80-85% bound to plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the opioid receptors. Activation of these receptors leads to changes in the perception of pain and can induce a state of euphoria . Norfentanyl is an inactive synthetic opioid analgesic drug precursor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of the compound . Additionally, factors such as pH and temperature can influence the stability of the compound .

Zukünftige Richtungen

Eigenschaften

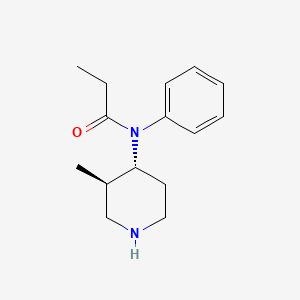

IUPAC Name |

N-[(3R,4R)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORAZISQPSCHR-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037332 | |

| Record name | (+/-)-trans-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33794-43-3 | |

| Record name | (+/-)-trans-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.